molecular formula C7H6F3N3O B13679851 N-Hydroxy-6-(trifluoromethyl)picolinimidamide

N-Hydroxy-6-(trifluoromethyl)picolinimidamide

Cat. No.: B13679851
M. Wt: 205.14 g/mol
InChI Key: CTVUZEATPDVMQK-UHFFFAOYSA-N
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Description

N-Hydroxy-6-(trifluoromethyl)picolinimidamide is an organic compound with the molecular formula C7H6F3N3O and a molecular weight of 205.14 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a picolinimidamide core, which includes a hydroxyl group. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-6-(trifluoromethyl)picolinimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted picolinimidamides .

Scientific Research Applications

N-Hydroxy-6-(trifluoromethyl)picolinimidamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Hydroxy-6-(trifluoromethyl)picolinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target molecules, facilitating binding and exerting its effects through inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-6-(trifluoromethyl)picolinimidamide is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H6F3N3O

Molecular Weight

205.14 g/mol

IUPAC Name

N'-hydroxy-6-(trifluoromethyl)pyridine-2-carboximidamide

InChI

InChI=1S/C7H6F3N3O/c8-7(9,10)5-3-1-2-4(12-5)6(11)13-14/h1-3,14H,(H2,11,13)

InChI Key

CTVUZEATPDVMQK-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=NC(=C1)C(F)(F)F)/C(=N/O)/N

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)C(=NO)N

Origin of Product

United States

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